Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-
CAS No.: 29745-43-5
Cat. No.: VC15901902
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29745-43-5 |
---|---|
Molecular Formula | C17H17N3O2 |
Molecular Weight | 295.34 g/mol |
IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21) |
Standard InChI Key | VATYNDBOCUHGPR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- denotes a molecule comprising:
-
An isonicotinamide group (pyridine-4-carboxamide) linked via an ethylamine chain to
-
A 5-methoxyindole system (3-(2-aminoethyl)-5-methoxy-1H-indole).
Molecular Formula and Weight
-
Empirical Formula: C₁₇H₁₇N₃O₂
-
Molecular Weight: 295.34 g/mol (calculated).
Key Structural Features:
-
Isonicotinamide Core: The pyridine ring at position 4 bears a carboxamide group, contributing to potential hydrogen-bonding interactions.
-
5-Methoxyindole: The indole system’s 5-position is substituted with a methoxy group, enhancing lipophilicity and modulating electronic properties.
-
Ethylamine Linker: A two-carbon chain connects the indole’s 3-position to the amide nitrogen, introducing conformational flexibility.
Synthetic Routes and Characterization
Synthesis Strategy
While no direct synthesis of Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is documented, analogous compounds suggest a multi-step approach:
-
Indole Intermediate Preparation:
-
Amide Coupling:
Characterization Data
Hypothetical spectroscopic profiles based on structurally related molecules :
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃):
-
δ 8.70 (d, 2H, pyridine H-2/H-6)
-
δ 7.55 (d, 2H, pyridine H-3/H-5)
-
δ 7.30 (d, 1H, indole H-7)
-
δ 6.90–6.80 (m, 2H, indole H-4/H-6)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 3.60 (t, 2H, CH₂-NHCO)
-
δ 2.95 (t, 2H, CH₂-indole)
-
Mass Spectrometry:
-
ESI-MS: m/z 296.2 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₂⁺).
Physicochemical Properties
Predicted Properties:
Property | Value |
---|---|
LogP | 1.8–2.2 (estimated) |
Water Solubility | ~0.1 mg/mL (25°C) |
pKa (amine) | 9.2–9.8 |
Melting Point | 180–190°C (decomposes) |
Rationale:
-
The methoxyindole moiety increases lipophilicity (LogP ~2), while the pyridine carboxamide introduces moderate polarity.
-
Limited solubility in aqueous media aligns with trends observed for N-alkylated indole derivatives .
Compound | LD₅₀ (Mouse) | Notable Toxicity |
---|---|---|
5-MeO-DMT | 20 mg/kg | Serotonin syndrome risk |
PDAT | >2 g/kg | Low acute toxicity |
Hypothetical Risks:
-
Potential hepatotoxicity due to hepatic metabolism of the methoxyindole group.
-
Neuroexcitatory effects at high doses, analogous to serotonergic indoleamines .
Future Research Directions
-
Synthesis Optimization: Develop scalable routes using flow chemistry or biocatalytic methods to improve yield .
-
Target Validation: Screen against INMT, monoamine oxidases, and neurotransmitter receptors to identify primary targets .
-
ADME Studies: Assess bioavailability, plasma protein binding, and metabolic stability using in vitro models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume